Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Catalog No.
S12532175
CAS No.
M.F
C23H20ClNO6
M. Wt
441.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoin...

Product Name

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

IUPAC Name

ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

Molecular Formula

C23H20ClNO6

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3/b18-13-

InChI Key

HIMWFGTVILLKOV-AQTBWJFISA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a complex organic compound characterized by its unique molecular structure and functional groups. Its molecular formula is C23H20ClN2O5C_{23}H_{20}ClN_{2}O_{5} with a molecular weight of approximately 438.87 g/mol. The compound features a chlorobenzylidene moiety, an ethoxy group, and a dioxoisoindolin structure, which contribute to its chemical properties and potential biological activities .

The reactivity of ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate can be attributed to the presence of electrophilic and nucleophilic sites within its structure. Key reactions may include:

  • Nucleophilic Substitution: The chlorine atom in the chlorobenzylidene group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Condensation Reactions: The carbonyl groups in the dioxoisoindolin moiety can participate in condensation reactions, potentially forming new carbon-carbon bonds.
  • Hydrolysis: The ester functional group may hydrolyze under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

Preliminary studies suggest that ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate exhibits notable biological activities. These may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity: The presence of the dioxoisoindolin moiety is often associated with cytotoxic effects against cancer cells.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to modulate inflammatory pathways.

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems.

The synthesis of ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate typically involves multi-step organic reactions, including:

  • Formation of the Dioxoisoindolin Moiety: This may involve cyclization reactions from simpler precursors.
  • Condensation with Ethyl Acetoacetate: The dioxoisoindolin derivative can be reacted with ethyl acetoacetate in the presence of a base to form the desired product.
  • Formation of the Chlorobenzylidene Group: This step typically involves a condensation reaction between an aldehyde and an amine or another suitable nucleophile.

Each step requires careful optimization of reaction conditions to ensure high yields and purity .

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: Its unique structure makes it a valuable target for synthetic chemists interested in exploring new reaction pathways or functional group transformations.

Interaction studies involving ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data suggests interactions that could lead to:

  • Inhibition of Specific Enzymes: Targeting enzymes involved in metabolic pathways may enhance its therapeutic potential.
  • Receptor Binding Studies: Understanding how this compound interacts with cellular receptors can provide insights into its mechanism of action.

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate shares structural similarities with several compounds, which include:

Compound NameCAS NumberKey Features
Methyl 4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine123853-39-4Dihydropyridine structure
Ethyl 4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine301359-45-5Similar chlorophenyl group
Ethyl 6-chloro-indole-3-carboxylate100821-50-9Indole core structure

Uniqueness

The uniqueness of ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate lies in its combination of diverse functional groups that provide multiple points for chemical reactivity and biological interaction. Its specific arrangement allows for unique biological activities not observed in the other compounds listed.

This detailed overview illustrates the complexity and potential significance of ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in both chemical synthesis and biological research contexts. Further studies are warranted to fully explore its capabilities and applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Exact Mass

441.0979151 g/mol

Monoisotopic Mass

441.0979151 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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